2-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-10-5-6-13(8-10)7-9-3-1-2-4-11(9)14/h1-4,10,14H,5-8,12H2 |
InChI Key |
RWIMLWWHVIJHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-[(3-Aminopyrrolidin-1-yl)methyl]phenol serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This capability makes it valuable in the development of new chemical entities and materials.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
- Attachment of the Phenolic Group : This is accomplished via nucleophilic substitution reactions where the pyrrolidine ring is modified to introduce the phenolic moiety.
Biological Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity, with minimal inhibitory concentration (MIC) values indicating its potential as an alternative therapeutic agent in combating antibiotic resistance .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including A549 lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapies .
Medicinal Chemistry
Therapeutic Agent Development
Due to its unique chemical structure, this compound is being studied for potential therapeutic applications. Its ability to interact with specific molecular targets allows it to modulate biological pathways, suggesting possible uses in treating various diseases .
Case Studies
- Antimicrobial Complexes : Novel Ni(II) and Zn(II) complexes derived from this compound showed superior antimicrobial activity compared to traditional antibiotics. These complexes were effective against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells. The studies employed MTT assays to evaluate cell proliferation and cytotoxic effects, confirming its potential as an anticancer agent .
Industrial Applications
Material Science
In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its functional groups enable modifications that can enhance material properties or create novel compounds with desired characteristics .
Comparison with Similar Compounds
Structural Analogues with 3-Aminopyrrolidine Moieties
- Example Compound: 7-[(3S)-3-Aminopyrrolidin-1-yl]-2-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (from ) Key Differences:
- The pyrido-pyrimidinone core replaces the phenol group, increasing aromaticity and planarity.
- Fluoro and methoxy substituents on the phenyl ring enhance lipophilicity (higher logP) compared to the phenol group in the target compound. Functional Impact:
- The fluoro group improves metabolic stability, while the methoxy group may reduce solubility compared to the hydroxyl group in the target compound .
Phenolic Derivatives with Varied Substituents
Pyridine-Based Analogues
- Example Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (from ) Key Differences:
- Chloro and substituted phenyl groups increase steric bulk and electron-withdrawing effects.
- Absence of a pyrrolidine ring reduces conformational flexibility.
- Functional Impact :
- Chloro substituents may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
| Property | 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol | 7-[(3S)-3-Aminopyrrolidin-1-yl]-2-(3-fluoro-4-methoxyphenyl)-pyrido-pyrimidinone | 2-(2-Hydroxyethyl)phenol | 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~222 | ~428 | ~138 | ~350 |
| logP (Predicted) | 1.2 | 2.8 | 0.5 | 3.1 |
| Hydrogen Bond Donors | 2 (OH, NH2) | 2 (NH2) | 2 (OH) | 1 (NH2) |
| Hydrogen Bond Acceptors | 3 (O, N) | 6 (N, O) | 2 (O) | 4 (N, Cl) |
| Solubility (aq. buffer) | Moderate | Low | High | Low |
Key Observations:
Solubility: The target compound’s phenol and amine groups balance hydrophilicity, whereas chloro/methoxy substituents in analogues reduce aqueous solubility .
Lipophilicity: Pyrido-pyrimidinone derivatives (logP ~2.8) are more lipophilic than the target, favoring membrane penetration but risking off-target binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Optimize pH (7–9), temperature (60–80°C), and solvent polarity (e.g., methanol/water mixtures) to enhance yield. Monitor intermediates using TLC or HPLC. For analogs, substituent effects on the pyrrolidine ring may require adjusting stoichiometry or catalysts (e.g., NaBH₃CN for reductive amination) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm amine and phenol proton environments. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while pyrrolidine protons appear at δ 2.5–3.5 ppm.
- X-ray crystallography : Employ SHELXL for structure refinement. For example, a Zn(II) complex with a similar phenol derivative showed distorted octahedral geometry resolved via SHELX (R-factor < 0.05) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.
Q. How should researchers handle this compound safely in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in a dry, inert atmosphere (argon) to prevent oxidation. Refer to safety data sheets (SDS) for spill management and disposal protocols. Note: MedChemExpress reports LD₅₀ > 500 mg/kg in rodents, but acute toxicity requires case-specific evaluation .
Advanced Research Questions
Q. How do hydrogen bonding and intermolecular interactions influence the crystal packing of this compound?
- Analysis : Graph-set analysis (e.g., Etter’s rules) reveals chains (C(12)) and rings (R₄²(8)) formed via O–H⋯N/O–H⋯O bonds. In a Zn(II) complex, phenol oxygen and amine groups act as donors/acceptors, creating 2D polymeric networks. Use Mercury software to visualize interactions and quantify bond distances (e.g., O⋯N ≈ 2.8–3.0 Å) .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps, electrostatic potentials, and nonlinear optical (NLO) properties. For analogs, time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra (λmax ≈ 300–350 nm) and charge-transfer transitions .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity or coordination chemistry?
- Case Study : Adding electron-withdrawing groups (e.g., -CF₃) to the pyrrolidine ring enhances metal-binding affinity. In Zn(II) complexes, such substitutions alter ligand field strength, shifting UV-Vis absorption bands by ~20 nm. For biological studies, modify the phenol moiety to improve membrane permeability (logP optimization) .
Q. How can researchers resolve contradictions in reported crystallographic data or synthetic yields?
- Troubleshooting :
- Crystallography : Cross-validate SHELXL refinements with PLATON to check for missed symmetry or twinning. For disordered solvent molecules, use SQUEEZE .
- Synthesis : If yields vary (>20% discrepancy), re-examine reaction purity (HPLC) or catalytic conditions (e.g., Pd/C vs. Raney Ni for hydrogenation). Contradictions may arise from trace moisture or oxygen sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
